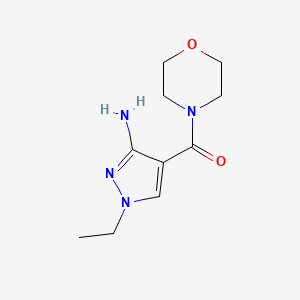

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Description

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by an ethyl group at the 1-position, a morpholine-4-carbonyl moiety at the 4-position, and an amine group at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a heterocyclic core (pyrazole) with a morpholine-derived carboxamide group. Such features may enhance its physicochemical properties, including solubility and bioavailability, while also serving as a scaffold for targeting enzymes or receptors in drug discovery .

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(3-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C10H16N4O2/c1-2-14-7-8(9(11)12-14)10(15)13-3-5-16-6-4-13/h7H,2-6H2,1H3,(H2,11,12) |

InChI Key |

MMKORQZGGLZTBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

Attachment of the morpholinylcarbonyl group: This step involves the reaction of the ethyl-substituted pyrazole with morpholine and a carbonylating agent such as phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylcarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and Alzheimer’s disease.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Alkyl Chain Variations: Replacing the ethyl group with methyl () reduces steric bulk and lipophilicity (logP decreases by ~0.5 units).

- Morpholine Modifications: The morpholinylcarbonyl group (present in the reference compound and ) introduces hydrogen-bonding capacity, enhancing interactions with biological targets.

Biological Activity

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

The compound features a pyrazole ring substituted with an ethyl group and a morpholinylcarbonyl group, which contributes to its distinctive chemical behavior. The presence of these functional groups allows it to interact with various biological targets, making it a candidate for therapeutic applications in areas such as oncology and inflammation management.

Research indicates that 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine may act as an enzyme inhibitor , modulating biochemical pathways critical for disease progression. Its potential mechanisms include:

- Inhibition of key enzymes : The compound has shown promise in inhibiting enzymes associated with cancer and inflammatory processes, similar to other pyrazole derivatives that target pathways like BRAF(V600E) and EGFR .

- Receptor modulation : It may interact with specific receptors, influencing cellular signaling pathways that lead to therapeutic effects.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives, including 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. It is believed to exert its effects through:

- Inhibition of tumor growth : Research has demonstrated significant inhibitory activity against various cancer cell lines, suggesting its utility in cancer therapy.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine | BRAF(V600E) | TBD | |

| Pyrazole Derivative X | EGFR | 45 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and nitric oxide production. This activity is crucial for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions:

- Formation of the pyrazole ring via hydrazine reaction with β-diketones.

- Alkylation with ethyl halides.

- Attachment of the morpholinylcarbonyl group using carbonylating agents.

Understanding the structure–activity relationship is vital for optimizing its biological activity. Variations in substituents can lead to different pharmacological profiles:

| Structural Variation | Biological Activity |

|---|---|

| Morpholine vs. Piperidine | Different receptor binding affinities |

| Ethyl vs. Methyl substitution | Variations in potency against target enzymes |

Case Studies and Research Findings

Recent studies have focused on the efficacy of pyrazole derivatives in various biological assays:

- A study evaluating a series of pyrazole derivatives, including 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amines, found significant antitumor activity against melanoma cell lines .

"The unique combination of functional groups in 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amines contributes to its distinctiveness among similar compounds."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.